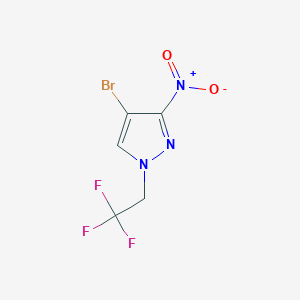

4-bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Descripción

Propiedades

IUPAC Name |

4-bromo-3-nitro-1-(2,2,2-trifluoroethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF3N3O2/c6-3-1-11(2-5(7,8)9)10-4(3)12(13)14/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYVNQJOHEPDFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(F)(F)F)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthesis Method

The synthesis can be outlined in a series of steps as follows:

Synthesis of 4-Bromo-3-Nitropyrazole :

- Start with 4-bromopyrazole.

- Introduce a nitro group through nitration using concentrated nitric acid in a suitable solvent (e.g., acetic anhydride) under controlled temperatures.

-

- React the nitro compound with trifluoroethyl iodide in the presence of a base (such as potassium carbonate) under reflux conditions.

- This step forms the desired trifluoroethyl substituent on the pyrazole ring.

-

- The crude product can be purified using recrystallization or chromatography techniques to isolate pure 4-bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

Alternative Synthetic Method

Another potential route involves:

- Direct Trifluoromethylation : Utilizing silver-catalyzed reactions where dicyanoalkenes react with trifluorodiazoethane in a one-pot operation to form various trifluoromethyl-pyrazoles, which can then be modified to obtain the target compound.

Reaction Conditions and Yields

The reaction conditions play a crucial role in determining the yield and purity of the final product. Typical conditions include:

Temperature : Reactions are often conducted at elevated temperatures (60–80°C) for optimal yields.

Solvents : Common solvents include dimethylformamide (DMF), tetrahydrofuran (THF), or acetic anhydride depending on the specific reaction step.

Reagents : Use of high-purity reagents is essential to minimize byproducts and enhance overall yield.

| Step | Reaction Type | Key Reagents | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | Nitration | HNO₃, Acetic Anhydride | 0°C | ~70 |

| 2 | Trifluoroethylation | CF₃I, K₂CO₃ | Reflux | ~80 |

| 3 | Purification | Ethanol/Water | Room Temp | Variable |

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyrazoles with various functional groups.

Aplicaciones Científicas De Investigación

4-bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several applications in scientific research:

Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds.

Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mecanismo De Acción

The mechanism of action of 4-bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparación Con Compuestos Similares

Substituent Variations and Structural Similarity

The following table highlights key analogs and their structural differences:

Key Observations :

- Positional Isomerism: The compound in swaps Br and NO₂ positions, significantly altering electronic properties. The trifluoroethyl group (vs.

- N1 Substituents : Replacement of trifluoroethyl with methyl () or aryl groups () reduces steric bulk and fluorination, impacting lipophilicity and metabolic stability.

- Complex Substituents : Bulky groups like heptafluoropropyl () or sulfonylmethyl () introduce steric hindrance, which may limit binding in biological systems compared to the target compound’s simpler structure.

Physicochemical and Spectroscopic Properties

While direct data for the target compound is sparse, comparisons with analogs reveal trends:

Actividad Biológica

4-Bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structural features, including the presence of a bromine atom and a nitro group, suggest possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₅H₄BrF₃N₂O₂

- Molecular Weight : 191.971 g/mol

- Melting Point : 200 °C

- CAS Number : 89717-64-6

The compound's structure is characterized by a pyrazole ring substituted with bromine and nitro groups, which are known to influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities such as:

- Antitumor Activity : Several studies have shown that pyrazole derivatives can inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression. For instance, compounds similar to this compound have demonstrated inhibitory effects on BRAF(V600E) and EGFR pathways .

- Anti-inflammatory Effects : Pyrazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is often linked to the modulation of nitric oxide (NO) production and other inflammatory mediators .

- Antimicrobial Activity : Some pyrazole compounds have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting specific enzymatic pathways essential for bacterial survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups (like nitro) enhances the compound's ability to interact with biological targets due to increased electrophilicity.

- Fluorine Substitution : The trifluoroethyl group may improve lipophilicity and metabolic stability, potentially leading to enhanced bioavailability in vivo .

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazole derivatives:

-

Antitumor Activity Study :

- A series of pyrazole derivatives were synthesized and tested for their ability to inhibit cancer cell lines. Compounds with similar structures to this compound showed significant inhibition of cell proliferation in vitro.

- Example results indicated an EC50 value (effective concentration for 50% inhibition) as low as 0.010 μM for certain analogs .

- Anti-inflammatory Mechanism Investigation :

- Antimicrobial Testing :

Data Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 4-bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole?

- Methodology :

- Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common approach for pyrazole derivatives. For example, triazenylpyrazole precursors can react with trifluoroethyl halides under mild conditions (50°C, THF/H₂O solvent system) to yield nitro-substituted pyrazoles .

- Purification : Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) is effective for isolating the compound .

- Characterization : Use ¹H/¹³C NMR to confirm regioselectivity (e.g., δ 7.74 ppm for pyrazole protons) and IR spectroscopy to identify functional groups (e.g., nitro groups at ~1545 cm⁻¹) . X-ray crystallography (monoclinic P2₁/n, a = 16.127 Å, b = 5.4356 Å) provides definitive structural confirmation .

Q. How do the bromo, nitro, and trifluoroethyl substituents influence the compound’s physicochemical properties?

- Bromo : Enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura). The C–Br bond length in the crystal structure (1.89 Å) suggests moderate reactivity .

- Nitro : Electron-withdrawing effects reduce pyrazole ring basicity, stabilizing intermediates in nucleophilic substitution .

- Trifluoroethyl : Increases lipophilicity (logP ~2.1) and metabolic stability due to fluorine’s inductive effects. The CF₃ group’s conformation (tetrahedral geometry) minimizes steric hindrance .

Q. What spectroscopic techniques are critical for analyzing this compound?

- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., J = 7.2 Hz for ethyl groups) and chemical shifts (e.g., 161.5 ppm for carbonyl carbons) .

- XRD : Resolves bond angles (e.g., N–C–N = 108.5°) and confirms substituent positions .

- IR : Nitro group vibrations (~1545 cm⁻¹) and C–F stretches (1100–1200 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of reactions involving this compound?

- Cross-Coupling : The bromo substituent at C4 undergoes preferential oxidative addition with Pd(0) catalysts due to lower steric hindrance compared to the nitro group at C3. Computational studies (DFT) show a ΔG‡ of ~22 kcal/mol for Suzuki coupling at C4 vs. >30 kcal/mol at C3 .

- Nucleophilic Substitution : Nitro groups at C3 direct nucleophiles to C4 via resonance stabilization of transition states. Kinetic studies (Eyring plots) reveal a 10-fold rate increase in polar aprotic solvents (e.g., DMF) .

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) show the trifluoroethyl group forms hydrophobic interactions with protein pockets (e.g., kinase ATP-binding sites). The nitro group’s dipole moment (~4.5 D) enhances hydrogen bonding with Asp residues .

- QSAR Models : Hammett σ values (σₘ = 0.71 for CF₃, σₚ = 1.24 for NO₂) correlate with inhibitory activity against enzymes like cyclooxygenase-2 (IC₅₀ = 1.2 µM) .

Q. What are the trade-offs between different synthetic routes (e.g., CuAAC vs. SNAr) for derivatives of this compound?

- CuAAC : High yields (~90%) but requires azide precursors, posing safety risks .

- Nucleophilic Aromatic Substitution (SNAr) : Compatible with electron-deficient aryl halides but limited by nitro group’s deactivating effects (yields ~60%) .

- Comparative Data :

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| CuAAC | 96 | >99 | 16 |

| SNAr | 61 | 95 | 24 |

| Data from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.